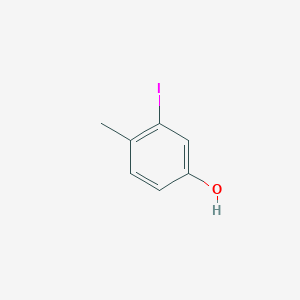

3-Iodo-4-methylphenol

Vue d'ensemble

Description

3-Iodo-4-methylphenol is an organic compound with the molecular weight of 234.04 . It is also known as 4-Iodo-3-methylphenol . The compound appears as a white to yellow to pale-brown to red solid .

Synthesis Analysis

The synthesis of phenols like this compound can be achieved by several methods such as hydrolysis of phenolic esters or ethers, reduction of quinones, or replacement of an aromatic amine by a hydroxyl group in the Bucherer reaction .Molecular Structure Analysis

The InChI code for this compound is1S/C7H7IO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 . This indicates that the compound has a methyl group (CH3) and a hydroxyl group (OH) attached to a phenol ring, with an iodine atom (I) substituted at the 3rd position. Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique

Identification in Mineral Water

3-Iodo-4-methylphenol, along with 2-iodophenol, was identified as the compound responsible for a medicinal off-odour in mineral water. High-resolution gas chromatography-mass spectrometry analysis indicated its extremely potent odour, with thresholds as low as 0.0003ng/L in air and 0.009μg/L in water. This compound primarily contributes to the medicinal off-odour in mineral water due to its higher odour potency compared to 2-iodophenol (Strube, Guth, & Buettner, 2009).

Water Analysis and Iodination

A procedure for determining methyl-substituted phenols in water involved the synthesis of iodine derivatives, including this compound. This method included iodination in water, extraction, and gas chromatography with electron-capture detection, highlighting the significance of this compound as an analytical marker in water quality assessment (Gruzdev, Kuzivanov, Zenkevich, & Kondratenok, 2013).

Environmental and Health Impact

The study on the occurrence and mammalian cell toxicity of iodinated disinfection byproducts in drinking water identified compounds such as this compound. These byproducts were found in most plants' waters, indicating potential environmental and health implications due to their presence in drinking water supplies (Richardson et al., 2008).

Reaction Kinetics and Formation

Research on the formation of iodo-trihalomethanes (I-THMs) during the oxidative treatment of iodide-containing drinking waters revealed the role of this compound in taste and odor problems in water. The study provided insights into the reaction kinetics of these compounds with natural organic matter, contributing to understanding water treatment processes (Bichsel & Gunten, 2000).

Environmental Decontamination

A study on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 mentioned the relevance of this compound in environmental bioremediation. The research highlighted the capability of specific microorganisms to utilize similar compounds for environmental decontamination purposes (Bhushan et al., 2000).

Safety and Hazards

Mécanisme D'action

Target of Action

3-Iodo-4-methylphenol, also known as 4-Iodo-3-methylphenol, is an organic compound It is known that phenolic compounds like cresols, which are structurally similar to this compound, can interact with bacterial cell membranes .

Mode of Action

It is known that cresols, a group of aromatic organic compounds similar to this compound, can cause the destruction of bacterial cell membranes . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the cell membrane integrity and function.

Biochemical Pathways

The disruption of bacterial cell membranes by similar compounds like cresols can affect multiple biochemical pathways within the cell, leading to cell death .

Pharmacokinetics

It is known that the compound is a solid at room temperature , suggesting that its bioavailability could be influenced by factors such as solubility and stability.

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound might lead to the disruption of bacterial cell membranes, affecting their integrity and function, and ultimately leading to cell death .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . This suggests that factors such as light, humidity, and temperature could potentially influence the compound’s action and stability.

Analyse Biochimique

Biochemical Properties

It is known that phenolic compounds, including 3-Iodo-4-methylphenol, can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Cellular Effects

Research on the cellular effects of this compound is limited. It has been found that some iodo-phenolic compounds, including 4-iodo-2-methylphenol, exhibit cytotoxic effects on mammalian cells

Molecular Mechanism

It is known that phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression

Metabolic Pathways

Phenolic compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors

Propriétés

IUPAC Name |

3-iodo-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRHEJRMXKBBKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698954 | |

| Record name | 3-Iodo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626250-54-2 | |

| Record name | 3-Iodo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

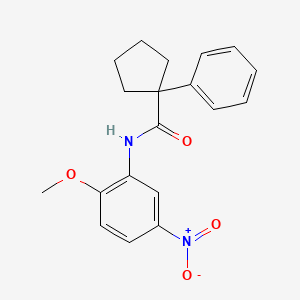

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B3147542.png)

![4-Chlorofuro[3,2-C]quinoline](/img/structure/B3147603.png)